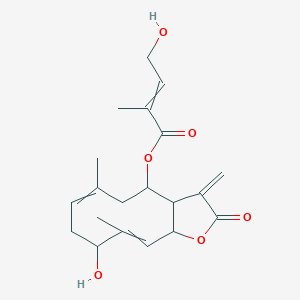
Eupalinolide K
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anti-inflammatory Properties
Eupalinolide K, along with other sesquiterpene lactones from Eupatorium lindleyanum, has been identified for its potential anti-inflammatory properties. Compounds from this plant, including this compound, significantly reduced mouse ear edema induced by xylene, indicating their effectiveness as natural anti-inflammatory agents (Wang et al., 2017).
Anticancer Activity
This compound has been shown to possess significant anticancer activities. For instance, one study highlighted the effectiveness of sesquiterpene lactones from Eupatorium lindleyanum in inhibiting cell viability in triple-negative breast cancer cell lines. This study demonstrated the potential of these compounds, including this compound, in developing natural, effective treatments for triple-negative breast cancer (Yang et al., 2019).
Analysis and Characterization
The sesquiterpene lactones in Eupatorium lindleyanum, such as this compound, have been extensively analyzed and characterized using various techniques like HPLC-PDA-ESI-MS/MS. This detailed analysis is crucial for understanding their structure and potential therapeutic applications (Yang et al., 2010).
Content and Activity Analysis
A study conducted a qualitative and quantitative analysis of chemical components in Eupatorium lindleyanum, including this compound. The research indicated that compounds like this compound have high content and strong anti-inflammatory activity, providing a reference for the follow-up study of quality markers of the plant (Huang et al., 2021).
Cytotoxic Properties
Several studies have identified the cytotoxic properties of sesquiterpene lactones from Eupatorium lindleyanum, including this compound. These compounds have shown potent cytotoxicity against various tumor cell lines, suggesting their potential role in cancer treatment (Yang et al., 2007).
Pharmacokinetic Studies
Pharmacokinetic studies of compounds like eupalinolide A and B from Eupatorium lindleyanum have been conducted to understand their absorption, distribution, metabolism, and excretion in the body. Such studies are vital for determining the therapeutic potential and safety of these compounds (Zhang et al., 2015).
Mechanism of Action
Target of Action
Eupalinolide K, a sesquiterpene lactones compound isolated from Eupatorium lindleyanum, is identified as a STAT3 inhibitor . STAT3, or Signal Transducer and Activator of Transcription 3, is a transcription factor that plays crucial roles in many cellular processes such as cell growth and apoptosis. Inhibition of STAT3 is often associated with anti-cancer effects .
Mode of Action
This compound interacts with its target, STAT3, by acting as a Michael reaction acceptor (MRA) . The Michael reaction is a type of chemical reaction where an electron-rich compound donates an electron pair to an electron-deficient compound. This interaction leads to changes in the STAT3 protein, inhibiting its function .
Biochemical Pathways
It is known that the inhibition of stat3 can affect various downstream effects, including the regulation of gene expression involved in cell growth and apoptosis
Pharmacokinetics
It is known that eupalinolide a and b, two other compounds from the same plant, are rapidly hydrolyzed by carboxylesterase and metabolized by multiple cytochrome p450s, among which cyp3a4 plays a particularly important role
Result of Action
This compound’s inhibition of STAT3 results in molecular and cellular effects that are typically associated with anti-cancer activity. These effects include the inhibition of cell proliferation and migration . .
Future Directions
Biochemical Analysis
Biochemical Properties
Eupalinolide K interacts with various biomolecules, primarily enzymes and proteins. It has been identified as a Michael reaction acceptor (MRA) . The Michael reaction is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, which is a key step in many biochemical reactions. This suggests that this compound may participate in a variety of biochemical reactions by acting as a substrate for enzymes that catalyze Michael reactions.
Cellular Effects
This compound has been shown to have significant effects on cellular processes. As a STAT3 inhibitor, it can influence cell function by modulating cell signaling pathways . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis. By inhibiting STAT3, this compound can potentially regulate gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the STAT3 protein. As a STAT3 inhibitor, this compound can bind to the STAT3 protein and prevent its activation . This can lead to changes in gene expression, as STAT3 is a transcription factor that regulates the expression of various genes involved in cell growth, apoptosis, and other cellular processes.
Metabolic Pathways
Eupalinolide A and B, two isomers related to this compound, are known to be metabolized mainly by carboxylesterase-mediated hydrolysis, as compared with cytochrome P450-mediated oxidation
properties
IUPAC Name |
(9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 4-hydroxy-2-methylbut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c1-11-5-6-15(22)13(3)10-17-18(14(4)20(24)26-17)16(9-11)25-19(23)12(2)7-8-21/h5,7,10,15-18,21-22H,4,6,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOGLVUGPAVNAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)C)C(=C)C(=O)O2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


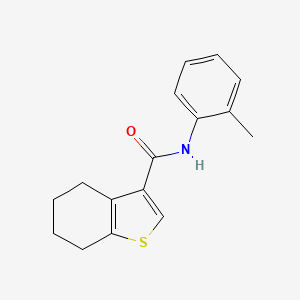
![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methyl-N-phenylprop-2-enamide](/img/structure/B2508403.png)
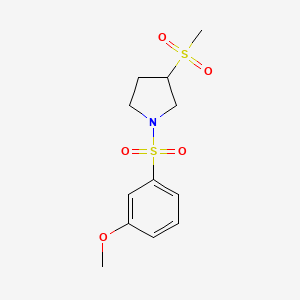
![2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2508407.png)
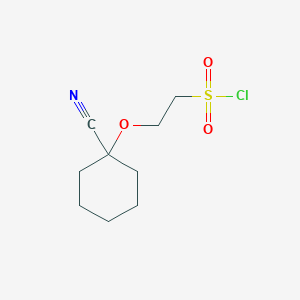
![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2508411.png)
![3-methyl-6-(((4-nitrophenyl)thio)methyl)-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2508412.png)

![1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2508414.png)
![[1-(propan-2-yl)-1H-1,3-benzodiazol-6-yl]methanamine dihydrochloride](/img/structure/B2508417.png)
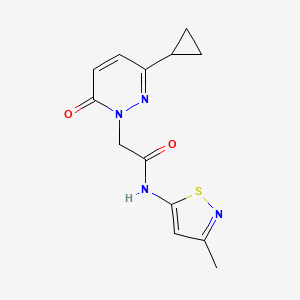
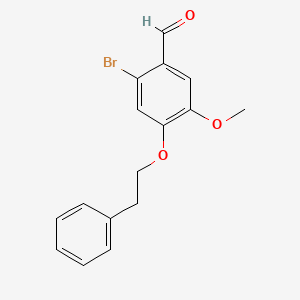
![2-(benzenesulfonyl)-N-[2-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2508422.png)